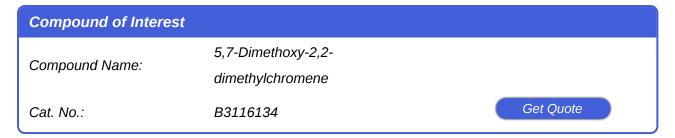


IUPAC name and CAS number for 5,7-Dimethoxy-2,2-dimethylchromene

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An In-Depth Technical Guide to 5,7-Dimethoxy-2,2-dimethylchromene

Introduction

The 2,2-dimethyl-2H-chromene core is a privileged structural motif found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. This heterocyclic scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its versatile pharmacological profile, which includes potential applications in insect control, metabolic diseases, and oncology. This technical guide provides a comprehensive overview of a specific derivative, **5,7-Dimethoxy-2,2-dimethylchromene**, detailing its chemical identity, synthetic methodologies, biological activities, and potential mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identification and Physicochemical Properties

5,7-Dimethoxy-2,2-dimethylchromene is a distinct isomer of the more commonly known Precocene II (6,7-dimethoxy-2,2-dimethylchromene). It is crucial to differentiate between these two isomers as their biological activities may vary.



Property	Value
IUPAC Name	5,7-Dimethoxy-2,2-dimethyl-2H-chromene
CAS Number	21421-66-9[1]
Molecular Formula	С13Н16О3
Molecular Weight	220.26 g/mol [1]
Canonical SMILES	CC1(C)C=CC2=C(O1)C=C(OC)C=C2OC
Appearance	Expected to be a solid or oil at room temperature
Solubility	Expected to be soluble in organic solvents like DMSO, ethanol, and dichloromethane

Synthetic Methodology

While a specific, detailed experimental protocol for the synthesis of **5,7-Dimethoxy-2,2-dimethylchromene** is not extensively reported, a plausible and efficient method can be extrapolated from established syntheses of similar chromene derivatives. A common and effective approach involves the condensation of a substituted phenol with an unsaturated aldehyde or its precursor.

Representative Experimental Protocol: Synthesis from 3,5-Dimethoxyphenol

This protocol describes a potential synthesis of **5,7-Dimethoxy-2,2-dimethylchromene** from **3,5-dimethoxyphenol** and **3-methyl-2-butenal** (prenal).

Materials:

- 3,5-Dimethoxyphenol
- 3-Methyl-2-butenal (Prenal)
- Anhydrous Potassium Carbonate (K₂CO₃)



- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Brine solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Microwave-safe reaction vessel
- Microwave reactor
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a microwave-safe reaction vessel, combine 3,5-dimethoxyphenol (1.0 equivalent), 3-methyl-2-butenal (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents) in N,N-dimethylformamide (DMF).
- Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the
 mixture at a constant temperature of 150°C for 30 minutes. The progress of the reaction
 should be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
- Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **5,7-Dimethoxy-2,2-dimethylchromene**.



 Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.



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A plausible synthetic workflow for **5,7-Dimethoxy-2,2-dimethylchromene**.

Biological Activity and Potential Applications Insect Control

5,7-Dimethoxy-2,2-dimethylchromene is classified as a synthetic precocenoid and has shown potential as an insect control agent.[1] Specifically, it has been observed to induce the loss of pigmentation in the hatching larvae of the shield bug (Eurygaster integriceps).[1] This activity suggests a potential role in the development of novel insecticides.

Metabolic Disease Research

While direct studies on **5,7-Dimethoxy-2,2-dimethylchromene** in metabolic diseases are limited, a closely related compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, has demonstrated significant lipid-lowering effects in hepatocytes.[2][3] This analog was found to reduce the accumulation of lipid droplets in Huh7 cells with an IC₅₀ value of 32.2 \pm 2.1 μ M.[2][3] This effect is mediated by the up-regulation of peroxisome proliferator-activated receptor-gamma coactivator 1 α (PGC1 α), a key regulator of fat catabolism.[2][3] These findings highlight the potential of the 5,7-dimethoxy-chromene scaffold in the research and development of therapeutics for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][3]

Anticancer and Other Activities

The broader class of chromene derivatives has been extensively investigated for a wide range of pharmacological activities. Numerous studies have reported the potent cytotoxic effects of various chromene derivatives against human cancer cell lines.[4] The mechanisms of action



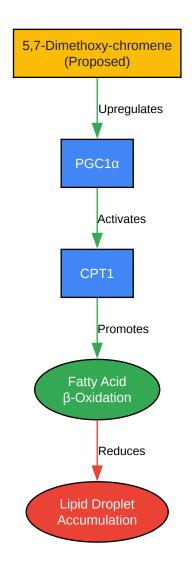
are often multifactorial and can include the induction of apoptosis and cell cycle arrest.[5] Additionally, chromene-based compounds have been explored for their anti-inflammatory, antimicrobial, and antioxidant properties.

Mechanism of Action and Signaling Pathways

Based on the evidence from the closely related 5,7-dimethoxy-chromen-4-one, a plausible mechanism of action for the lipid-lowering effects of the 5,7-dimethoxy-chromene scaffold involves the modulation of key metabolic signaling pathways.

The proposed pathway begins with the upregulation of PGC1 α , a master regulator of mitochondrial biogenesis and fatty acid oxidation. Increased PGC1 α expression can lead to the enhanced expression of its downstream target, carnitine palmitoyltransferase I (CPT1), which is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β -oxidation.[2] This ultimately results in a reduction of intracellular lipid accumulation.





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Proposed signaling pathway for the lipid-lowering effects of the 5,7-dimethoxy-chromene scaffold.

Quantitative Data

The following table summarizes the available quantitative data for a closely related analog. Specific quantitative biological data for **5,7-Dimethoxy-2,2-dimethylchromene** is not readily available in the reviewed literature.



Compound	Assay	Cell Line	Result (IC₅₀)
5,7-dimethoxy-2-			
(3,4,5-	Inhibition of lipid	Huh7	32.2 ± 2.1 µM[2][3]
trimethoxyphenoxy)-	accumulation	Hall	32.2 ± 2.1 μινι[2][3]
chromen-4-one			

Spectroscopic Data (Predicted)

Experimentally determined spectroscopic data for **5,7-Dimethoxy-2,2-dimethylchromene** is not available in the searched literature. The following table provides predicted data based on its chemical structure and data from similar chromene derivatives.

Spectroscopy	Predicted Data
¹ H NMR	δ (ppm): ~6.5-6.0 (aromatic protons), ~5.5 (vinyl proton), ~3.8 (methoxy protons), ~1.4 (gem-dimethyl protons)
¹³ C NMR	δ (ppm): ~160-150 (aromatic carbons attached to oxygen), ~130-115 (vinyl carbons), ~100-90 (aromatic carbons), ~75 (quaternary carbon), ~55 (methoxy carbons), ~28 (methyl carbons)
Mass Spec (EI)	M ⁺ at m/z 220, with significant fragments corresponding to the loss of a methyl group (m/z 205) and retro-Diels-Alder fragmentation.

Disclaimer: The spectroscopic data presented above is predicted and should be confirmed with experimental analysis.

Conclusion

5,7-Dimethoxy-2,2-dimethylchromene is a member of the biologically significant chromene family of compounds. While it has been identified as a potential insect control agent, recent research on closely related analogs suggests that the 5,7-dimethoxy substitution pattern may confer interesting properties relevant to the treatment of metabolic diseases like NAFLD. The



synthetic accessibility of this scaffold allows for further exploration of its structure-activity relationships. Future research should focus on the definitive synthesis and characterization of **5,7-Dimethoxy-2,2-dimethylchromene**, followed by a thorough evaluation of its biological activities, particularly in the context of metabolic and proliferative diseases, to fully elucidate its therapeutic potential.

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